molecular formula C18H16N2O4 B13747553 (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid CAS No. 261179-11-7

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B13747553
CAS No.: 261179-11-7
M. Wt: 324.3 g/mol
InChI Key: BVDYWVVWERVABZ-WAVCKPEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-Furyl)acryloyl)-L-tryptophan is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a furylacryloyl group attached to the amino acid tryptophan, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Furyl)acryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-(2-furyl)acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of N-(3-(2-Furyl)acryloyl)-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Furyl)acryloyl)-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(2-Furyl)acryloyl)-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(2-Furyl)acryloyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The furylacryloyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-Furyl)acryloyl)-L-tryptophan is unique due to its specific interaction with tryptophan residues, which imparts distinct biological activities compared to other furylacryloyl derivatives. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in biochemical and pharmacological research .

Properties

CAS No.

261179-11-7

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1

InChI Key

BVDYWVVWERVABZ-WAVCKPEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.